Ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate
Description
Properties
IUPAC Name |
ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFO3/c1-2-20-14(19)10-5-3-4-9-13(18)15-11(16)7-6-8-12(15)17/h6-8H,2-5,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBRXJCCXMWMIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=C(C=CC=C1Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate typically involves the esterification of 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoic acid.
Reduction: Ethyl 7-(2-chloro-6-fluorophenyl)-7-hydroxyheptanoate.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural features and available data for related compounds:
*Calculated based on analogous structures.
Electronic and Steric Effects
- Halogenated Derivatives (Cl/F): The target compound’s 2-chloro and 6-fluoro substituents introduce strong electron-withdrawing effects.
- Steric Considerations: The ortho-chloro substituent introduces steric hindrance, which may reduce rotational freedom of the phenyl ring and influence binding in receptor-based applications. Para-substituted analogs (e.g., 4-chlorophenyl) lack this steric challenge, offering higher conformational flexibility .
Reactivity and Stability
- Ketone Reactivity: The electron-withdrawing Cl/F substituents stabilize the keto form, reducing enol tautomerism. This contrasts with methoxy-substituted analogs, where electron-donating groups may favor enolate formation in basic conditions .
- Thermal Stability: Most analogs (e.g., Ethyl 7-(4-biphenyl)-7-oxoheptanoate) are stable under recommended storage conditions, but decomposition products (e.g., CO, CO₂) are common across the series .
Biological Activity
Ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following structural characteristics:
- Molecular Formula : C15H18ClF O3
- Molecular Weight : Approximately 300.76 g/mol
- Functional Groups : Contains a heptanoate backbone with a ketone group at the 7-position and a substituted aromatic ring with chlorine and fluorine atoms at the 2- and 6-positions, respectively.
The presence of halogen substituents enhances the compound's lipophilicity and alters its electronic properties, potentially increasing its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting various biological pathways. This mechanism is crucial for its potential therapeutic effects, particularly in anti-inflammatory and antimicrobial applications.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Research has shown that compounds with similar structures often demonstrate effectiveness against a range of pathogens, including bacteria and fungi. The compound's efficacy in inhibiting microbial growth suggests potential applications in developing new antimicrobial agents.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Initial findings suggest that it may interact with inflammatory pathways, potentially leading to reduced inflammation in various biological models. This activity could make it a candidate for further pharmacological evaluation in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Enzyme Inhibition | Interaction with specific enzymes |
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial properties of this compound, the compound was tested against several bacterial strains. Results indicated a dose-dependent inhibition of growth, particularly against gram-positive bacteria. This suggests that the compound could be developed into an effective antimicrobial agent for clinical use.
Pharmacokinetics and Toxicology
Further studies are needed to elucidate the pharmacokinetic profiles of this compound, including its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is essential for evaluating its therapeutic potential and safety profile in humans.
Q & A
Q. What are the recommended methods for synthesizing Ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach is the Friedel-Crafts acylation of 2-chloro-6-fluorobenzene with a suitable acyl chloride (e.g., 7-chloroheptanoyl chloride), followed by esterification with ethanol. For example, in analogous compounds like ethyl 7-oxoheptanoate derivatives, acid chloride intermediates are generated using thionyl chloride (SOCl₂), then reacted with alcohols under anhydrous conditions . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Confirm purity via H NMR (e.g., δ 1.22 ppm for ethyl triplet) and LC-MS .
Q. How can the crystal structure of this compound be determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX suite programs (e.g., SHELXT for structure solution and SHELXL for refinement) . Crystallize the compound in a suitable solvent (e.g., ethanol/water mix). Monitor for twinning or disorder in the 2-chloro-6-fluorophenyl group, which may require anisotropic displacement parameter refinement. Validate with R-factor (<5%) and check for residual electron density peaks .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles (P280 code) .
- Ventilation : Use fume hoods to avoid inhalation (P261/P271) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .
- Storage : Keep in airtight containers under inert gas (P233/P410) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Methodological Answer :
- Reaction Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For Friedel-Crafts acylation, AlCl₃ or FeCl₃ may enhance regioselectivity .
- Scale-Up : Transition from batch to continuous flow reactors to improve heat/mass transfer. Monitor reaction progress via inline FTIR or HPLC .
- Workflow : Implement quenching with ice-cold water to minimize side reactions and automate liquid-liquid extraction .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected C NMR peaks)?
- Methodological Answer :
- Hypothesis Testing : Check for residual solvents (e.g., DMSO-d₆ at δ 39.5 ppm) or diastereomers. Use DEPT-135 to distinguish CH₂/CH₃ groups.
- Advanced Techniques : Employ 2D NMR (HSQC, HMBC) to assign carbonyl (C=O, ~200 ppm) and aromatic carbons. Compare with DFT-calculated chemical shifts using Gaussian or ORCA software .
- Crystallographic Validation : Cross-verify NMR assignments with SC-XRD bond lengths/angles .
Q. What computational strategies predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Parameterize the 7-oxoheptanoate chain for flexibility.
- MD Simulations : Run GROMACS simulations to assess membrane permeability (logP ~4.0) .
- QSAR Modeling : Train models on analogs (e.g., ethyl 7-(4-chlorophenyl)-7-oxoheptanoate) to predict toxicity (e.g., LD₅₀) .
Q. How to address discrepancies in chromatographic purity assessments?
- Methodological Answer :
- Method Development : Optimize HPLC conditions (C18 column, acetonitrile/water + 0.1% TFA). Adjust gradient elution to separate impurities (e.g., unreacted acyl chloride).
- Orthogonal Validation : Combine HPLC with GC-MS for volatile byproducts or IC for ionic residues.
- Forced Degradation : Expose to heat/light (ICH Q1A guidelines) and track stability-indicating parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
